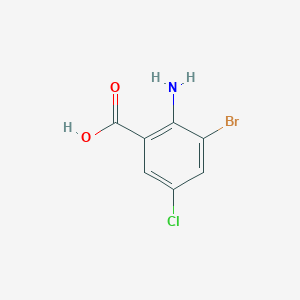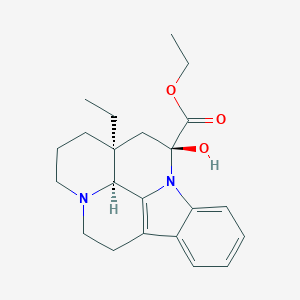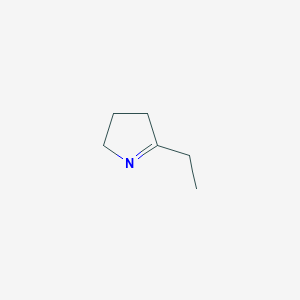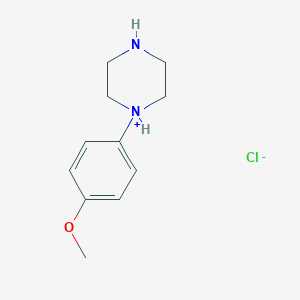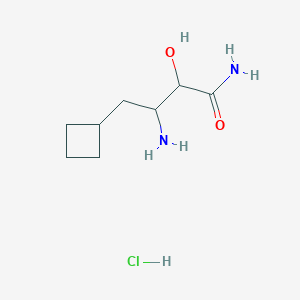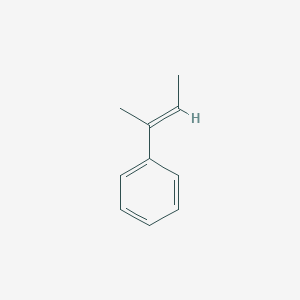
Benzene, (1-methyl-1-propenyl)-, (E)-
Vue d'ensemble
Description
Benzene, (1-methyl-1-propenyl)-, (E)-: . This compound is a stereoisomer of Benzene, (1-methyl-1-propenyl)-, (Z)- and is commonly referred to as α,β-Dimethylstyrene . It is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propenyl group in the E-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methyl-1-propenyl)-, (E)- typically involves the alkylation of benzene with 1-methyl-1-propenyl halides under Friedel-Crafts alkylation conditions . This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) . The reaction conditions include maintaining a low temperature to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1-methyl-1-propenyl)-, (E)- can be achieved through the dehydrogenation of isobutylbenzene . This process involves the removal of hydrogen atoms from isobutylbenzene in the presence of a dehydrogenation catalyst such as chromium oxide (Cr2O3) supported on alumina (Al2O3) at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Lewis acid catalysts (AlCl3)
Major Products:
Oxidation: Benzaldehyde, Acetophenone
Reduction: Isobutylbenzene
Substitution: Halogenated derivatives of benzene
Applications De Recherche Scientifique
Chemistry: Benzene, (1-methyl-1-propenyl)-, (E)- is used as a building block in organic synthesis for the preparation of various styrene derivatives and polymers .
Biology: In biological research, this compound is utilized as a model compound to study the metabolic pathways of aromatic hydrocarbons and their biodegradation by microorganisms .
Medicine: While not directly used as a pharmaceutical agent, derivatives of Benzene, (1-methyl-1-propenyl)-, (E)- are investigated for their potential antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is employed in the manufacture of resins , plastics , and synthetic rubber . It serves as a monomer in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of Benzene, (1-methyl-1-propenyl)-, (E)- involves its interaction with electrophiles and nucleophiles due to the presence of the electron-rich benzene ring and the electron-deficient propenyl group . The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the propenyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon double bond .
Comparaison Avec Des Composés Similaires
- Benzene, (1-methyl-1-propenyl)-, (Z)-
- Styrene
- α-Methylstyrene
- β-Methylstyrene
Comparison:
- Benzene, (1-methyl-1-propenyl)-, (E)- and Benzene, (1-methyl-1-propenyl)-, (Z)- are stereoisomers, differing in the spatial arrangement of the propenyl group. The E-isomer has the substituents on opposite sides of the double bond, while the Z-isomer has them on the same side .
- Compared to styrene , Benzene, (1-methyl-1-propenyl)-, (E)- has an additional methyl group on the propenyl chain, which influences its reactivity and physical properties .
- α-Methylstyrene and β-Methylstyrene are positional isomers of Benzene, (1-methyl-1-propenyl)-, (E)- , differing in the position of the methyl group on the styrene backbone .
Propriétés
IUPAC Name |
[(E)-but-2-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875937 | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-00-3 | |
| Record name | Benzene, (1-methyl-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


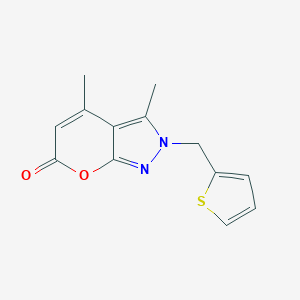
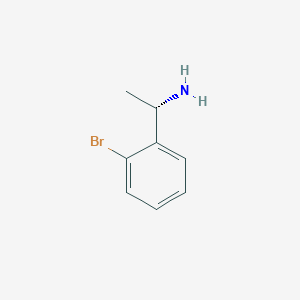
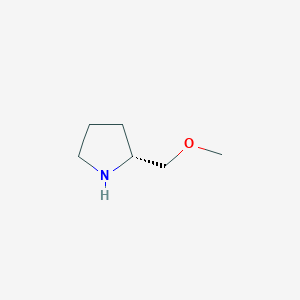

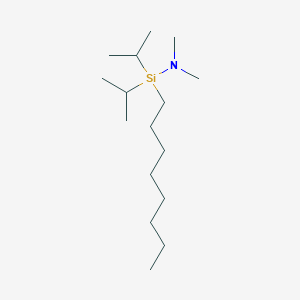
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
